4-羟基苯基氨基甲酸乙酯

概述

描述

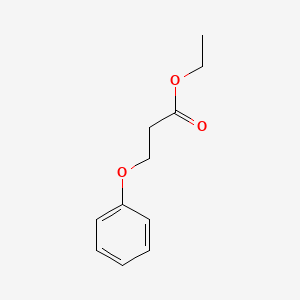

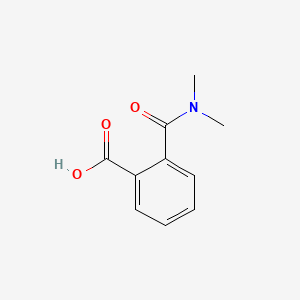

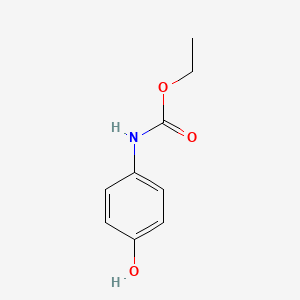

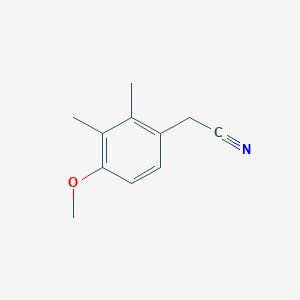

Ethyl 4-hydroxyphenylcarbamate is a chemical compound that is related to various research areas, including the synthesis of antimitotic agents, thermal decomposition studies, and the preparation of enantiomerically pure compounds. It is structurally characterized by the presence of a hydroxyphenyl group attached to a carbamate moiety. This compound is of interest due to its potential biological activity and its role as an intermediate in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of ethyl 4-hydroxyphenylcarbamate-related compounds has been explored in several studies. For instance, chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have been synthesized and shown to be active in biological systems, with the S-isomer being more potent than the R-isomer . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, has been optimized with a total yield of 81% .

Molecular Structure Analysis

The molecular structure of ethyl 4-hydroxyphenylcarbamate and its derivatives has been characterized using various techniques. For example, the crystal structure of a related compound, ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate, features intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers and an intramolecular O—H⋯N interaction . In another study, the molecular structures of a series of carbamates, including ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, were elucidated, revealing hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

Ethyl 4-hydroxyphenylcarbamate-related compounds undergo various chemical reactions. The thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) leads to methylene-4,4'-di(phenylisocyanate) as the main product, with polycarbodiimides and small amounts of amines and urea derivatives as by-products . The Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been applied for the synthesis of ureas from carboxylic acids, achieving good yields without racemization .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-hydroxyphenylcarbamate derivatives are influenced by their molecular structure. For instance, the presence of the hydroxyphenyl group can lead to specific intermolecular interactions, as seen in the crystal structure analysis . The thermal decomposition study provides insights into the stability and decomposition pathways of related carbamate compounds . Directed lithiation reactions of related compounds have been performed to achieve high yields of substituted products, indicating the reactivity of these molecules .

科学研究应用

抗氧化特性

4-羟基苯基氨基甲酸乙酯已被确定为具有抗氧化特性的合成化合物。它用于治疗红斑、皮肤发红和炎症等疾病。 其抗氧化能力使其成为皮肤病学应用中的宝贵化合物 .

头发脱色

该化合物还表现出使头发脱色的能力。 这种应用在化妆品研究中尤其重要,因为人们希望改变头发颜色 .

氨基酚的合成

4-羟基苯基氨基甲酸乙酯是合成氨基酚的前体。 氨基酚是生物活性化合物,已在各种植物、动物和人类中发现,表明其在生物化学研究中的重要性 .

药物设计和药物化学

在药物设计和药物化学领域,4-羟基苯基氨基甲酸乙酯的氨基甲酸酯官能团至关重要。它通过羧基和主链 NH 参与氢键。 氨基甲酸酯的 O 端和 N 端取代为调节生物学特性和改善稳定性和药代动力学特性提供了机会 .

食品和饮料检验中的分析方法

4-羟基苯基氨基甲酸乙酯参与了测定食品和饮料中氨基甲酸乙酯浓度的分析方法。 测定过程涉及萃取技术和预浓缩步骤,然后通过气相色谱-质谱联用 (GC-MS) 进行分析 .

基因工程生产

作用机制

Target of Action

Ethyl N-(4-hydroxyphenyl)carbamate, also known as Ethyl 4-hydroxyphenylcarbamate, is a synthetic compound that is used as an antioxidant . The primary targets of Ethyl N-(4-hydroxyphenyl)carbamate are enzymes involved in the metabolism of amines . These enzymes play a crucial role in various biological processes, including the synthesis of peptides .

Mode of Action

Ethyl N-(4-hydroxyphenyl)carbamate interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality of Ethyl N-(4-hydroxyphenyl)carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction leads to changes in the activity of the target enzymes, thereby influencing the metabolic processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by Ethyl N-(4-hydroxyphenyl)carbamate involve the metabolism of amines and the synthesis of peptides . Ethyl N-(4-hydroxyphenyl)carbamate, being a carbamate, serves as a protecting group for amines, thereby influencing the synthesis of peptides . The downstream effects of these pathways can have significant impacts on various biological processes, including immune response and cellular growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl N-(4-hydroxyphenyl)carbamate influence its bioavailability. Ethyl N-(4-hydroxyphenyl)carbamate is metabolized by human enzymes into arbutin, ellagic acid, and 4-hydroxyphenylacetic acid . The human body converts ellagic acid into ellagic acid glucuronide, which may be excreted in urine or bile . These metabolic processes impact the bioavailability of Ethyl N-(4-hydroxyphenyl)carbamate and its overall effectiveness.

Result of Action

The molecular and cellular effects of Ethyl N-(4-hydroxyphenyl)carbamate’s action are primarily related to its role as an antioxidant . It is used to treat erythema, skin redness, and inflammation . Additionally, it has the ability to decolorize hair . On a molecular level, Ethyl N-(4-hydroxyphenyl)carbamate can bind to DNA, which may contribute to its carcinogenic potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl N-(4-hydroxyphenyl)carbamate. For instance, the chemical reaction between urea and ethanol, which is a key reaction for Ethyl N-(4-hydroxyphenyl)carbamate formation in wine, is exponentially accelerated at elevated temperatures . Moreover, the use of pesticides, including carbamates, in agriculture can lead to their persistence in the environment, impacting non-target biota and leading to ecological disturbance .

未来方向

While specific future directions for Ethyl 4-hydroxyphenylcarbamate were not found in the search results, the development of carbohydrate-containing drugs seems to have slowed down in recent years . Potential directions in the development of carbohydrate-containing drugs include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

属性

IUPAC Name |

ethyl N-(4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECNKUVYBNETOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345163 | |

| Record name | Ethyl 4-hydroxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7159-95-7 | |

| Record name | Ethyl 4-hydroxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-(4-hydroxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)